4-Chloro-6-iodo-1H-indazole
Overview
Description
4-Chloro-6-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring This particular compound is characterized by the presence of chlorine and iodine substituents at the 4 and 6 positions, respectively
Mechanism of Action
Target of Action
4-Chloro-6-iodo-1H-indazole is a derivative of the indazole family . Indazole-containing compounds have a wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes at the molecular level that result in their therapeutic effects .
Biochemical Pathways
Indazole derivatives are known to interact with various biochemical pathways, depending on their specific targets .
Result of Action
The therapeutic effects of indazole derivatives can range from anti-inflammatory and anticancer effects to antihypertensive and antidepressant effects, depending on their specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-iodo-1H-indazole typically involves the cyclization of appropriately substituted hydrazines with ortho-substituted benzaldehydes. One common method includes the use of 4-chloro-2-iodoaniline as a starting material, which undergoes cyclization with hydrazine hydrate under acidic conditions to form the indazole ring. The reaction is usually carried out in the presence of a catalyst such as copper(II) acetate in dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-iodo-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.
Scientific Research Applications
4-Chloro-6-iodo-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.
Biological Studies: The compound is used in biological assays to study its effects on different cellular pathways and targets.
Chemical Biology: It is employed in the design of chemical probes to investigate biological processes and molecular interactions.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-indazole: Lacks the iodine substituent and may have different biological activities.
6-Iodo-1H-indazole: Lacks the chlorine substituent and may exhibit different reactivity.
1H-indazole: The parent compound without any substituents, used as a reference for studying the effects of different substituents.
Uniqueness
4-Chloro-6-iodo-1H-indazole is unique due to the presence of both chlorine and iodine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile building block for the synthesis of novel compounds with diverse applications.
Properties
IUPAC Name |
4-chloro-6-iodo-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FACZQDQCLWJVRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646414 | |
Record name | 4-Chloro-6-iodo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887568-21-0 | |
Record name | 4-Chloro-6-iodo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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